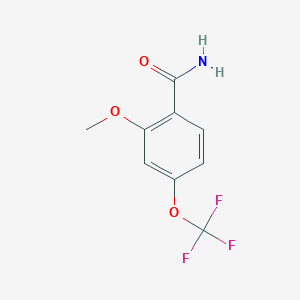

6-ethyl-1H-indole

Übersicht

Beschreibung

“6-ethyl-1H-indole” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

Indole derivatives can be synthesized using various methods. One such method involves a Fischer indole synthesis . This process is robust, clean, and high-yielding, making it ideal for one-pot, multicomponent reaction cascades .

Chemical Reactions Analysis

Indole derivatives, including “6-ethyl-1H-indole”, can undergo various chemical reactions. For instance, they can participate in one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles .

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities : Indoles, including derivatives like 6-ethyl-1H-indole, are notable for their wide applications in medicine. They are found in biologically active natural products and have applications in synthetic chemistry, coordination chemistry, and industrial chemistry. The study by Basavarajaiah and Mruthyunjayaswamya (2021) focuses on synthesized indole derivatives and their pharmacological activities, such as anti-inflammatory and analgesic activities (Basavarajaiah & Mruthyunjayaswamya, 2021).

Chemical Synthesis and Functionalization : The synthesis and functionalization of indoles, including 6-ethyl-1H-indole, have been a research focus for over a century. Palladium-catalyzed reactions play a crucial role in this area, allowing for a variety of organic transformations applicable to complex molecules. This is detailed in the work of Cacchi and Fabrizi (2005), highlighting the versatility of indole derivatives in organic synthesis (Cacchi & Fabrizi, 2005).

Antimicrobial Activity : Indole semicarbazones, which may include 6-ethyl-1H-indole derivatives, have been studied for their antimicrobial properties. Laxmi and Rajitha (2010) synthesized indole semicarbazone derivatives and found them to exhibit moderate activity against various bacteria and good antifungal activity against specific strains (Laxmi & Rajitha, 2010).

Material Science and Catalysis : Indole derivatives are used in material science and catalysis. Li et al. (2020) explored indole-bridged bisphosphine-monoxide palladium catalysts for ethylene polymerization, showing the potential of indole derivatives in creating efficient catalysts for industrial applications (Li et al., 2020).

Environmental Applications : Indole derivatives have been studied for their potential in environmental applications. Chunhua et al. (2020) investigated the use of an indole derivative in acrylic metal salt resins for antifouling properties, highlighting their potential in creating environmentally friendly solutions for marine applications (Chunhua et al., 2020).

These studies demonstrate the diverse applications of 6-ethyl-1H-indole and its derivatives in pharmacology, chemical synthesis, antimicrobial activity, catal

The scientific research applications of 6-ethyl-1H-indole and related indole compounds are diverse, encompassing several fields including pharmacology, synthetic chemistry, materials science, and environmental applications. Here are detailed insights from recent research:

Pharmacological Activities : Indoles, including 6-ethyl-1H-indole derivatives, are significant in pharmacology, found in biologically active natural products. They have applications in medicine, synthetic chemistry, coordination chemistry, and industrial chemistry. Basavarajaiah and Mruthyunjayaswamya (2021) emphasize the pharmacological activities of these compounds, particularly their anti-inflammatory and analgesic effects (Basavarajaiah & Mruthyunjayaswamya, 2021).

Chemical Synthesis and Functionalization : The synthesis and functionalization of indoles, including 6-ethyl-1H-indole, have been an area of active research for over a century. The study by Cacchi and Fabrizi (2005) discusses how palladium-catalyzed reactions have become crucial in the synthesis of indoles, making them fundamental in creating complex organic molecules (Cacchi & Fabrizi, 2005).

Antimicrobial Activity : Indole semicarbazones, which could include 6-ethyl-1H-indole derivatives, show notable antimicrobial properties. Laxmi and Rajitha (2010) found that some synthesized indole semicarbazone derivatives displayed good antifungal activity against certain strains and moderate antibacterial activity (Laxmi & Rajitha, 2010).

Material Science and Catalysis : The use of indole derivatives in material science and catalysis is exemplified by the work of Li et al. (2020), who used indole to bridge bisphosphine monoxide ligands in constructing efficient ethylene polymerization palladium catalysts (Li et al., 2020).

Environmental Applications : Indole derivatives have potential in environmental applications, such as antifouling agents. Chunhua et al. (2020) synthesized acrylic metal salt resins containing an indole derivative, showing their effective antifouling performance in marine environments (Chunhua et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAHUZMFMIIFDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592866 | |

| Record name | 6-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-1H-indole | |

CAS RN |

4765-24-6 | |

| Record name | 6-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

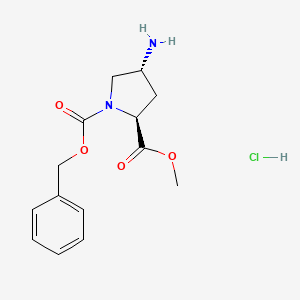

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

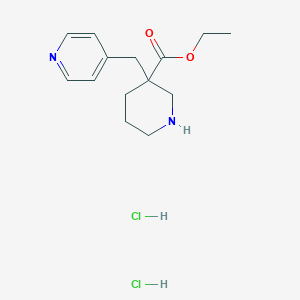

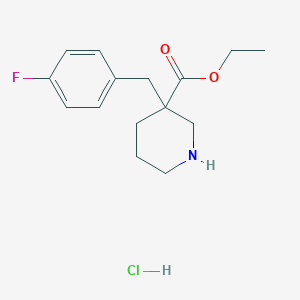

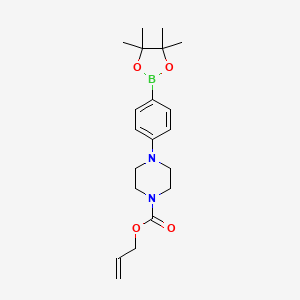

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)

![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane](/img/structure/B1341888.png)

![4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1341889.png)